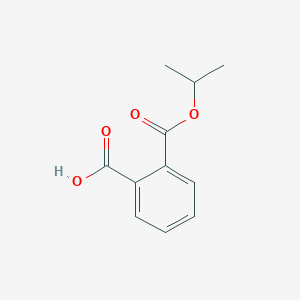

邻苯二甲酸单异丙酯

描述

Monoisopropyl phthalate (MIP) is a chemical compound that is used for a variety of purposes in the laboratory and industrial settings. MIP is a colorless, odorless, and relatively non-volatile liquid. It is a type of plasticizer, which is a substance that is added to materials to make them more pliable and flexible. MIP is used in a variety of products, ranging from medical devices to adhesives and sealants. MIP is also used in the manufacture of pharmaceuticals and in the production of coatings and films.

科学研究应用

环境影响评估

MIP,与其他邻苯二甲酸酯一样,经常被评估其在环境中的归宿和影响。研究重点关注其在各种生态系统中的存在及其作为内分泌干扰物的可能性。 研究表明,邻苯二甲酸酯会在环境中积累,对野生动物和人类健康构成风险 .

医学研究

在医学研究中,MIP 被检查其作为潜在内分泌干扰物的作用。 它被研究其对生殖健康、发育的影响,以及其与胰岛素抵抗和肥胖等疾病的关联 . 重点是了解 MIP 影响生物系统的机制,并制定减轻其影响的策略。

食品安全

MIP 在食品安全方面受到严格审查,特别是其从包装材料迁移到食品中的情况。 为了确保消费者安全,制定了法规和安全指南,限制在食品包装中使用某些邻苯二甲酸酯,包括 MIP .

消费产品安全

对 MIP 的研究也扩展到消费产品安全。研究调查了其在个人护理产品等物品中的存在及其潜在的健康影响。 这项研究为有关含有邻苯二甲酸酯产品的安全性的监管决策和消费者意识提供了信息 .

工业应用

MIP 在工业过程中的作用是另一个应用领域。它用于制造需要柔韧性和耐用性的产品,如纺织品和涂料。 研究旨在优化其使用,同时最大限度地减少环境和健康风险

作用机制

Target of Action

Monoisopropyl phthalate (MIPrP) is a phthalic acid monoester . Phthalates, including MIPrP, are known to disrupt the endocrine system, affecting reproductive health and physical development

Mode of Action

Like other phthalates, it is likely to interact with its targets in the endocrine system, leading to disruptions in hormone regulation and function

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation of phthalates, including MIPrP, could play a significant role in their biochemical pathways . .

Pharmacokinetics

Phthalates, including MIPrP, are known to be digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces . These processes likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MIPrP and their impact on its bioavailability.

Result of Action

Exposure to phthalates has been associated with an increased risk of early miscarriage , suggesting that MIPrP may have similar effects

Action Environment

The environmental fate, transport, and degradation of phthalates, including MIPrP, under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of MIPrP .

未来方向

Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .

生化分析

Biochemical Properties

Monoisopropyl phthalate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Cellular Effects

Monoisopropyl phthalate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It disrupts cell function and alters the expression and activity of key antioxidant enzymes .

Molecular Mechanism

At the molecular level, Monoisopropyl phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces oxidative stress via generation of Reactive Oxygen Species (ROS), leading to DNA damage and lipid peroxidation .

Temporal Effects in Laboratory Settings

The effects of Monoisopropyl phthalate change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Monoisopropyl phthalate vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Monoisopropyl phthalate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Monoisopropyl phthalate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-propan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOEMLCEGZVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885606 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35118-50-4 | |

| Record name | Monoisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

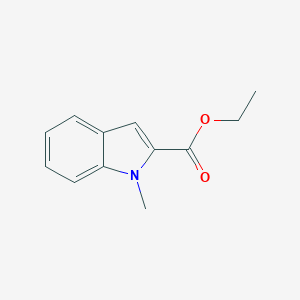

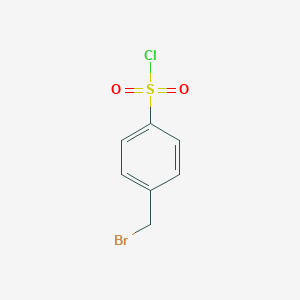

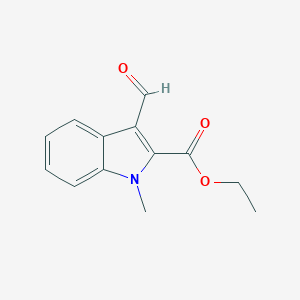

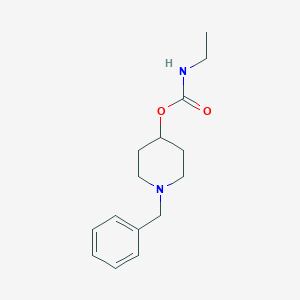

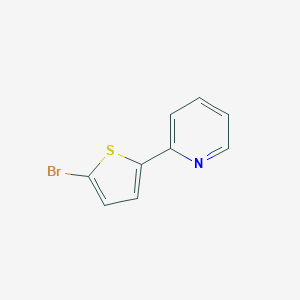

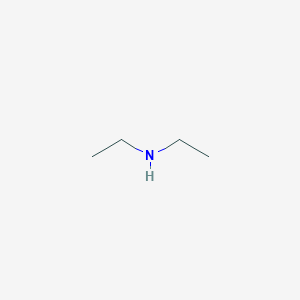

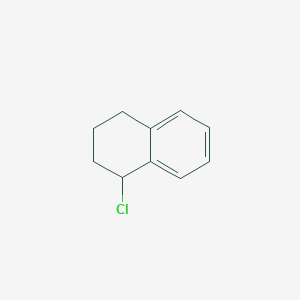

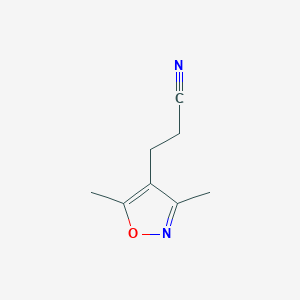

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)